molecular formula C13H19NO5S B13399514 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate

Cat. No.: B13399514
M. Wt: 301.36 g/mol
InChI Key: PXNUQOZOYKVNEI-UHFFFAOYSA-N
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Description

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate is a complex organic compound with a molecular formula of C16H25NO5S . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate involves multiple steps. One common method includes the reaction of 4-methylbenzene-1-sulfonic acid with prop-2-en-1-yl (2S)-2-aminopropanoate under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-aminopropanoate

InChI

InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3

InChI Key

PXNUQOZOYKVNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC=C)N

Origin of Product

United States

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